molecular formula C15H20ClN3O B12058568 (R)-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride CAS No. 1435784-43-2

(R)-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride

Cat. No.: B12058568
CAS No.: 1435784-43-2
M. Wt: 293.79 g/mol
InChI Key: YYTZVVHQTSYLLZ-BTQNPOSSSA-N
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Description

(R)-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride is a chiral imidazolidinone derivative featuring a 1H-indol-3-ylmethyl substituent at the 5-position and a hydrochloride counterion. The indole moiety, known for its role in π-π interactions and hydrogen bonding, may enhance binding affinity to biological targets, while the hydrochloride salt improves aqueous solubility, a key factor in pharmaceutical applications .

Properties

CAS No.

1435784-43-2

Molecular Formula

C15H20ClN3O

Molecular Weight

293.79 g/mol

IUPAC Name

(5R)-5-(1H-indol-3-ylmethyl)-2,2,3-trimethylimidazolidin-4-one;hydrochloride

InChI

InChI=1S/C15H19N3O.ClH/c1-15(2)17-13(14(19)18(15)3)8-10-9-16-12-7-5-4-6-11(10)12;/h4-7,9,13,16-17H,8H2,1-3H3;1H/t13-;/m1./s1

InChI Key

YYTZVVHQTSYLLZ-BTQNPOSSSA-N

Isomeric SMILES

CC1(N[C@@H](C(=O)N1C)CC2=CNC3=CC=CC=C32)C.Cl

Canonical SMILES

CC1(NC(C(=O)N1C)CC2=CNC3=CC=CC=C32)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Alkylation: The indole derivative is then alkylated using a suitable alkylating agent to introduce the indolylmethyl group.

    Cyclization: The alkylated product undergoes cyclization with an appropriate amine to form the imidazolidinone ring.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the indole nitrogen or the imidazolidinone nitrogen can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

®-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The imidazolidinone ring can enhance the compound’s stability and facilitate its binding to target molecules. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Functional Implications

  • Biological Activity: Indole derivatives often target serotonin receptors or enzymes like monoamine oxidases. The target compound’s indole group may confer affinity for such targets, whereas benzyl analogues might prioritize lipophilicity over specificity .
  • Catalytic Applications: (R)-5-Benzyl derivatives are established organocatalysts in asymmetric synthesis. The target compound’s indole group could introduce novel catalytic profiles, though this remains unexplored .

Biological Activity

(R)-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C15H19N3O
  • Molecular Weight : 257.35 g/mol
  • SMILES Notation : CC1(NC@@HCC2=CNC3=CC=CC=C32)C
  • InChIKey : LNFZLZSNGMJITN-CYBMUJFWSA-N

The compound features a complex structure that includes an indole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that indole derivatives, including those related to (R)-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride, exhibit significant antimicrobial properties. For instance, studies on similar compounds have demonstrated effectiveness against various pathogens:

  • Staphylococcus aureus (including MRSA)
  • Mycobacterium smegmatis
  • Candida albicans

In particular, indolylbenzo[d]imidazoles showed minimum inhibitory concentrations (MIC) lower than 1 µg/mL against Staphylococcus aureus strains . This suggests that the indole structure may enhance the antimicrobial efficacy of the parent compound.

Anticancer Activity

Compounds with indole structures have been investigated for their anticancer properties. For example, derivatives synthesized from related indole compounds have shown promising antiproliferative activities against cancer cell lines such as HeLa and MCF-7. One study reported that certain derivatives exhibited IC50 values as low as 0.34 µM against MCF-7 cells .

The biological activity of (R)-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride may be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Some indole derivatives inhibit tubulin polymerization, which is crucial for cell division in cancer cells.
  • Antibacterial Mechanisms : Indole compounds may target essential bacterial proteins such as FtsZ, which is vital for bacterial cell division.
  • Biofilm Disruption : Certain related compounds have demonstrated the ability to inhibit biofilm formation and disrupt existing biofilms in bacterial cultures .

Case Studies and Research Findings

StudyCompoundTargetActivityFindings
Indolylbenzo[d]imidazolesStaphylococcus aureusAntimicrobialMIC < 1 µg/mL
Indole derivativesHeLa cellsAnticancerIC50 = 0.34 µM
Indole derivativesMCF-7 cellsAnticancerIC50 = 0.52 µM

These studies highlight the potential of indole-based compounds in therapeutic applications.

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